molecular formula C17H19NO4 B12745534 2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- CAS No. 55798-59-9

2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl-

Cat. No.: B12745534
CAS No.: 55798-59-9
M. Wt: 301.34 g/mol
InChI Key: FYYGCTBIYLPDLQ-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- is a heterocyclic organic compound with significant interest in various scientific fields This compound features a pyridinedione core, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- typically involves multi-step organic reactions. One common method includes the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate. This is followed by intramolecular cyclization, acid hydrolysis, and substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carbonyl groups to alcohols.

    Substitution: The benzoyloxy and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione: A structurally related compound with similar core features but different substituents.

    6-Methyluracil: Another pyrimidinedione derivative with a methyl group at the 6-position.

    1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: A compound with similar functional groups but different overall structure.

Uniqueness

2,4(1H,3H)-Pyridinedione, 5-((benzoyloxy)methyl)-3,3-diethyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.

Properties

CAS No.

55798-59-9

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(5,5-diethyl-4,6-dioxo-1H-pyridin-3-yl)methyl benzoate

InChI

InChI=1S/C17H19NO4/c1-3-17(4-2)14(19)13(10-18-16(17)21)11-22-15(20)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,21)

InChI Key

FYYGCTBIYLPDLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C(=CNC1=O)COC(=O)C2=CC=CC=C2)CC

Origin of Product

United States

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